molecular formula C7H7N5O3 B14810171 1-[(5-amino-1,3,4-oxadiazol-2-yl)methyl]pyrimidine-2,4(1H,3H)-dione

1-[(5-amino-1,3,4-oxadiazol-2-yl)methyl]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14810171
M. Wt: 209.16 g/mol
InChI Key: OGMXBPCDSGNPMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(5-amino-1,3,4-oxadiazol-2-yl)methyl]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features both oxadiazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-amino-1,3,4-oxadiazol-2-yl)methyl]pyrimidine-2,4(1H,3H)-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrimidine derivative with an oxadiazole precursor in the presence of a suitable catalyst and solvent. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. The use of green chemistry principles, such as solvent recycling and waste minimization, is often emphasized in industrial processes .

Chemical Reactions Analysis

Types of Reactions

1-[(5-amino-1,3,4-oxadiazol-2-yl)methyl]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms of the compound with altered electronic properties .

Scientific Research Applications

1-[(5-amino-1,3,4-oxadiazol-2-yl)methyl]pyrimidine-2,4(1H,3H)-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(5-amino-1,3,4-oxadiazol-2-yl)methyl]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are often elucidated through detailed biochemical and pharmacological studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(5-amino-1,3,4-oxadiazol-2-yl)methyl]pyrimidine-2,4(1H,3H)-dione is unique due to its combination of oxadiazole and pyrimidine rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H7N5O3

Molecular Weight

209.16 g/mol

IUPAC Name

1-[(5-amino-1,3,4-oxadiazol-2-yl)methyl]pyrimidine-2,4-dione

InChI

InChI=1S/C7H7N5O3/c8-6-11-10-5(15-6)3-12-2-1-4(13)9-7(12)14/h1-2H,3H2,(H2,8,11)(H,9,13,14)

InChI Key

OGMXBPCDSGNPMB-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=O)NC1=O)CC2=NN=C(O2)N

Origin of Product

United States

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